molecular formula C7H3BrClN3 B3029815 3-Bromo-8-chloropyrido[2,3-D]pyridazine CAS No. 794592-14-6

3-Bromo-8-chloropyrido[2,3-D]pyridazine

Cat. No.: B3029815
CAS No.: 794592-14-6
M. Wt: 244.47
InChI Key: NRDBHDGVXOYYLZ-UHFFFAOYSA-N
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Description

3-Bromo-8-chloropyrido[2,3-D]pyridazine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyridazine, featuring bromine and chlorine substituents at the 3 and 8 positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloropyrido[2,3-D]pyridazine typically involves the bromination and chlorination of pyrido[2,3-D]pyridazine. One common method includes the reaction of pyrido[2,3-D]pyridazine with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloropyrido[2,3-D]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .

Scientific Research Applications

3-Bromo-8-chloropyrido[2,3-D]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloropyrido[2,3-D]pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-chloropyrido[2,3-D]pyridazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3-bromo-8-chloropyrido[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-12-7(9)6(4)10-3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDBHDGVXOYYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=C(C2=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857380
Record name 3-Bromo-8-chloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794592-14-6
Record name 3-Bromo-8-chloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromo-3-methylpyridine-2-carboxylate (1.6 g; 6.95 mmol) and benzoyl peroxide (84.23 mg; 0.347 mmol) in carbon tetrachloride (20 mL) was added N-bromosuccinimide (2.47 g; 13.91 mmol). The reaction mixture was heated at reflux for 3 h. Another equivalent of N-bromosuccinimide and benzoyl peroxide (85 mg) was added and refluxing was continued for a further 7 h. Reaction was monitored by MS. After 10 h the product was the major peak. The reaction mixture was allowed to cool, filtered through celite washed with carbon tetrachloride. The filtrate was evaporated under reduced pressure to give an oil, 2.7 g. The oil (2.7 g; 6.9615 mmol) and hydrazine hydrate (2.4 mL) in ethanol was heated at reflux overnight. The solvent was evaporated under reduced pressure, the residue was taken-up in water acidified with 2N HCl the solid obtained was collected by filtration washed with water and dried by azeotroping with toluene. Yield=0.9 g. The crude product and phosphorus oxychloride were heated at 60° C. for 1 h. The excess phosphorus oxychloride was evaporated under reduced pressure to give 3-bromo-8-chloropyrido[2,3-d]pyridazine (0.97 g) as solid. This material was azeotroped with toluene and then treated with 4-aminobenzotrifluoride (0.64 g, 0.495 mL; 3.97 mmol) in 1,4-dioxane (20ml) and heated at 40° C. for 1 h. The solvent was evaporated under reduced pressure and the residue partitioned between ethyl acetate and sodium carbonate solution. The ethyl acetate extracts were combined, washed with brine, dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil. The oil was purified by flash chromatography using a gradient of (90->50%) iso-hexane/ethyl acetate. The appropriate fractions were combined and evaporated under reduced pressure to give 3-bromo-N-(4-(trifluoromethyl)phenyl)pyrido[2,3-d]pyridazin-8-amine (100 mg). 1H NMR (500 MHz, DMSO-d6) δ: 7.73 (2H, d, J 8.6 Hz), 8.41 (2H, d, J 8.8 Hz), 8.91 (1H, d, J 2.2 Hz), 9.25 (1H, s), 9.33 (1H, d, J 2.2 Hz), 10.05 (1H, s).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
84.23 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-8-chloropyrido[2,3-D]pyridazine
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3-Bromo-8-chloropyrido[2,3-D]pyridazine
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3-Bromo-8-chloropyrido[2,3-D]pyridazine
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3-Bromo-8-chloropyrido[2,3-D]pyridazine
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3-Bromo-8-chloropyrido[2,3-D]pyridazine
Reactant of Route 6
3-Bromo-8-chloropyrido[2,3-D]pyridazine

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